1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid -

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

Catalog Number: EVT-4136644
CAS Number:
Molecular Formula: C20H31NO6
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Synthesis of sigma receptor ligands: Research has shown the significance of methyl substitution on the piperidine ring for selective binding at sigma receptors. [] This suggests that 1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate could potentially be used as a starting material for synthesizing novel sigma receptor ligands with potential applications in various therapeutic areas.

    Development of antiarrhythmic agents: Structural and molecular modeling studies have been conducted on similar compounds, suggesting structural features important for class I antiarrhythmic activity. [] This information could be used to further modify 1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate and explore its potential as an antiarrhythmic agent.

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate

Compound Description: This compound serves as an intermediate in organic synthesis. Its crystal structure reveals a three-dimensional network formed through intermolecular N—H⋯O hydrogen bonds, resulting in solvent-free hydrophobic channels. []

(4-[4-(Dichloromethylsilanyl)-butyl]-4'-methyl-2,2'-bipyridyl)bis(2,2'-bipyridyl)ruthenium(II)

Compound Description: This ruthenium(II) complex acts as a chemiluminescent reagent. It has been successfully bonded onto silica particles for the development of chemically regeneratable detection cells. Preliminary analytical evaluations demonstrate its potential for detecting codeine and sodium oxalate. []

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of CP-690550, a potent inhibitor of the protein tyrosine kinase Jak3. An efficient synthetic route for this compound has been developed, highlighting its significance in medicinal chemistry. []

Cinnamic Acid Derivatives

Compound Description: This diverse group of compounds, derived from cinnamic acid, exhibits potent antioxidant and hypolipidemic activities. Modifications to the cinnamic acid scaffold have led to derivatives with significant radical scavenging capabilities and the ability to lower triglyceride and cholesterol levels in vivo. []

tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate

Compound Description: This compound represents another intermediate in organic synthesis. Its structure, confirmed by crystallographic analysis, exhibits the E configuration of the methyloxime group. []

tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate

Compound Description: This compound, characterized by its crystal structure, shows a piperidine ring in a chair conformation. It forms inversion dimers in the crystal lattice via N—H⋯O hydrogen bonds between carbamoyl and carboxylate groups. []

Aripiprazole

Compound Description: Aripiprazole, specifically its bis(aripiprazolium) oxalate-oxalic acid salt, exhibits distinct conformational features in its crystal structure. The protonated aripiprazole units form planar ribbons through head-to-head N-H···O hydrogen bonds. Notably, the oxalate anions and oxalic acid molecules arrange into hydrogen-bonded chains interacting with these ribbons. []

1-(4-(6-Methoxynaphthalen-1-yl)butyl)-4-methylpiperidine (PB212)

Compound Description: PB212 acts as a selective antagonist for the sigma-1 receptor (Sig-1R), displaying subnanomolar affinity and good selectivity over the sigma-2 receptor. Its radiolabeled form ([11C]PB212) has been investigated as a potential PET radioligand for imaging Sig-1R in the periphery, particularly in the spleen. []

Copper(II) Complexes of Salicylaldimines

Compound Description: These copper(II) complexes incorporate novel bidentate salicylaldimines derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Their characterization reveals square-planar or square-pyramidal geometry around the copper(II) center. Electrochemical studies demonstrate their ability to undergo one-electron transfer reactions. []

Bis(dicyclohexylammonium) bisoxalatodi-n-butylstannate and Bis(dicyclohexylammonium) μ-oxalatobis(aquadi-n-butyloxalatostannate)

Compound Description: These di-n-butylstannates are synthesized using dicyclohexylamine, oxalic acid dihydrate, and di-n-butyltin oxide. Their crystal structures reveal distinct tin coordination geometries and extensive hydrogen-bonding networks involving oxalate ligands. Both compounds exhibit potent in vitro antitumor activity against mammary and colon carcinoma cell lines. []

2,2-Dibutylselenane

Compound Description: This selenium-containing compound is synthesized via intramolecular homolytic substitution at selenium using a tertiary alkyl radical generated from a benzylselenenyl alcohol precursor. This reaction highlights a novel approach to incorporating selenium into organic molecules. []

Dibutyl Oxalate

Compound Description: Dibutyl oxalate is a simple organic compound synthesized from oxalic acid and n-butanol. Various synthetic approaches, including the use of catalysts like p-toluenesulfonic acid and strong acid ionic exchange resins, have been employed for its preparation. [, ]

{NBu4[MCr(ox)3]}x (M = Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+)

Compound Description: This series of mixed-metal assemblies utilizes [Cr(ox)3]3- as the building block and incorporates various divalent metal ions (Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+). Their magnetic properties, investigated using techniques like Mossbauer spectroscopy, reveal interesting magnetic ordering phenomena, including ferrimagnetism and antiferromagnetism, depending on the incorporated metal ion. [, , ]

[B2O(C6H4O2)(py)4][PrCl5(py)] and [B2O(C2O4)2(dmf)2]

Compound Description: These dimeric spiro-borate complexes are formed through Lewis-acid-induced transformation of oxalatoborates. The abstraction of oxalate ligands from the oxalatoborates by lanthanide trichlorides leads to the formation of these novel boron-containing compounds. []

Mono(pyrrolidiniomethyl)phenylacetate Antiarrhythmic Agents

Compound Description: This class of antiarrhythmic agents includes compounds like iso-butyl 3-(1-pyrrolidinylmethyl)-4-(hydroxy)methylphenylacetate hydrochloride and 1,4-benzodioxan-2-methyl-3-(1-pyrrolidinylmethyl)-4-(hydroxy)methylphenylacetate hydrochloride. Their crystal structures reveal key structural features, such as the protonated pyrrolidine ring forming hydrogen bonds with anions. Molecular modeling studies highlight their structural similarity to other class Ic antiarrhythmic agents. []

4-Pyridyl and -Dihydropyridyl Analogues of Meperidine and Ketobemidone

Compound Description: These synthetic analogues of meperidine and ketobemidone incorporate a pyridyl or dihydropyridyl ring in place of the phenyl group. Their antinociceptive activity, evaluated in a rat writhing test, highlights the importance of the pyridyl ring's attachment point for potency. Notably, some analogues exhibit significant activity, with 4-[4'-(1'-phenoxycarbonyl-2'-n-butyl-1',2'-dihydropyridyl)]-4-ethoxycarbonyl-1-methylpiperidine demonstrating comparable potency to meperidine. []

Properties

Product Name

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

IUPAC Name

1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid

Molecular Formula

C20H31NO6

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-3-20-17-6-8-18(9-7-17)21-15-5-4-12-19-13-10-16(2)11-14-19;3-1(4)2(5)6/h6-9,16H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

DDMQTPUPYHYJJB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCCCN2CCC(CC2)C.C(=O)(C(=O)O)O

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCN2CCC(CC2)C.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.